1,4-Bis(2-methylbenzoyl)piperazine-2-carbonitrile
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Overview
Description
1,4-Bis(2-methylbenzoyl)piperazine-2-carbonitrile is a synthetic organic compound characterized by the presence of two 2-methylbenzoyl groups attached to a piperazine ring, with a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-methylbenzoyl)piperazine-2-carbonitrile typically involves the reaction of 2-methylbenzoyl chloride with piperazine in the presence of a base, followed by the introduction of a nitrile group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-methylbenzoyl)piperazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
1,4-Bis(2-methylbenzoyl)piperazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-methylbenzoyl)piperazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitrile group plays a crucial role in binding to the active site of the target, while the benzoyl groups contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(benzoyl)piperazine: Lacks the methyl groups, resulting in different chemical and biological properties.
1,4-Bis(2-chlorobenzoyl)piperazine: Contains chlorine atoms instead of methyl groups, leading to variations in reactivity and applications.
1,4-Bis(2-methoxybenzoyl)piperazine: Features methoxy groups, which can influence the compound’s solubility and interaction with molecular targets.
Uniqueness
1,4-Bis(2-methylbenzoyl)piperazine-2-carbonitrile is unique due to the presence of both methyl and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
1,4-bis(2-methylbenzoyl)piperazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-7-3-5-9-18(15)20(25)23-11-12-24(17(13-22)14-23)21(26)19-10-6-4-8-16(19)2/h3-10,17H,11-12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBGTNZHYNNEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(C(C2)C#N)C(=O)C3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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